MS33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C64H84F3N11O7S |

|---|---|

Molecular Weight |

1208.5 g/mol |

IUPAC Name |

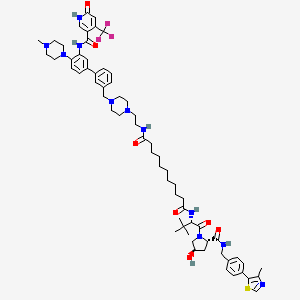

N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]-N-[2-[4-[[3-[4-(4-methylpiperazin-1-yl)-3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]phenyl]phenyl]methyl]piperazin-1-yl]ethyl]undecanediamide |

InChI |

InChI=1S/C64H84F3N11O7S/c1-43-58(86-42-71-43)46-20-18-44(19-21-46)38-70-61(84)54-36-49(79)41-78(54)62(85)59(63(2,3)4)73-56(81)17-12-10-8-6-7-9-11-16-55(80)68-24-25-75-28-30-76(31-29-75)40-45-14-13-15-47(34-45)48-22-23-53(77-32-26-74(5)27-33-77)52(35-48)72-60(83)50-39-69-57(82)37-51(50)64(65,66)67/h13-15,18-23,34-35,37,39,42,49,54,59,79H,6-12,16-17,24-33,36,38,40-41H2,1-5H3,(H,68,80)(H,69,82)(H,70,84)(H,72,83)(H,73,81)/t49-,54+,59-/m1/s1 |

InChI Key |

GLYGYEQLMMPSAW-QWQPEEPRSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NCCN4CCN(CC4)CC5=CC(=CC=C5)C6=CC(=C(C=C6)N7CCN(CC7)C)NC(=O)C8=CNC(=O)C=C8C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Emergence of MS33: A Targeted Approach to WDR5 Degradation for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

The selective degradation of intracellular proteins offers a promising therapeutic strategy for diseases driven by oncogenic proteins. MS33 has been identified as a potent and selective degrader of WD40-repeat-containing protein 5 (WDR5), a key scaffolding protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of WDR5. Its mechanism of action relies on the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the WDR5 protein, thereby marking WDR5 for degradation by the proteasome.[1][2]

The structure of this compound consists of three key components:

-

A moiety that binds to WDR5, derived from the known WDR5 inhibitor OICR-9429.[2]

-

A ligand that binds to the VHL E3 ligase.[2]

-

A linker that connects the WDR5-binding and VHL-binding moieties.[2]

This tripartite design allows this compound to act as a molecular bridge, bringing WDR5 into close proximity with the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to WDR5. Polyubiquitination of WDR5 serves as a signal for its recognition and subsequent degradation by the 26S proteasome, leading to a reduction in cellular WDR5 levels.[1][2] A negative control compound, MS33N, which is a diastereoisomer of this compound, is incapable of binding to the VHL E3 ligase and thus does not induce WDR5 degradation, confirming the VHL-dependent mechanism.[2]

Figure 1: Mechanism of action of this compound as a WDR5 degrader.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinities

| Molecule | Target | Binding Affinity (Kd) |

| This compound | WDR5 | 120 nM |

| This compound | VCB Complex | 870 nM |

VCB complex consists of VHL, Elongin C, and Elongin B.[1]

Table 2: In Vitro Degradation Performance in MV4;11 Cells

| Parameter | Value |

| DC50 | 260 nM |

| Dmax | 71% |

DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Immunoblotting for WDR5 Degradation

This protocol is used to assess the concentration-dependent degradation of WDR5 in cells treated with this compound.

Workflow Diagram:

Figure 2: Experimental workflow for immunoblotting.

Methodology:

-

Cell Culture: MV4;11 cells, a human AML cell line, are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound, the negative control MS33N, or the WDR5 inhibitor OICR-9429 for 18 hours.[2]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for WDR5. A primary antibody against a housekeeping protein, such as tubulin, is used as a loading control.[2]

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Chemiluminescent Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal, proportional to the amount of protein, is detected.

-

Data Analysis: The intensity of the bands corresponding to WDR5 and the loading control are quantified. The level of WDR5 is normalized to the loading control to determine the extent of degradation.

Isothermal Titration Calorimetry (ITC)

This biophysical technique is used to measure the binding affinity of this compound to WDR5 and the VCB complex.

Methodology:

-

Sample Preparation: Purified WDR5 protein and the VCB complex are prepared in a suitable buffer. A solution of this compound is also prepared in the same buffer.

-

ITC Experiment:

-

To measure the binding of this compound to WDR5, the WDR5 solution is placed in the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.

-

To assess the formation of the ternary complex, WDR5 is first saturated with this compound. The VCB complex is then titrated into this saturated solution.[2]

-

-

Data Acquisition: A series of small injections of the ligand (this compound or VCB complex) into the sample cell are performed. The heat change associated with each injection is measured.

-

Data Analysis: The resulting data are fitted to a binding model to determine the dissociation constant (Kd), which is a measure of binding affinity.

Downstream Signaling and Therapeutic Implications

WDR5 is a crucial component of the mixed-lineage leukemia (MLL) histone methyltransferase complex, which is involved in the methylation of histone H3 at lysine 4 (H3K4).[2] This epigenetic mark is associated with active gene transcription. WDR5 also interacts with other proteins, including the oncoprotein c-MYC.[2]

By inducing the degradation of WDR5, this compound is expected to disrupt the function of the MLL complex and other WDR5-containing complexes. This leads to a reduction in H3K4 methylation and the downregulation of genes that are critical for the proliferation and survival of cancer cells. The therapeutic potential of this compound lies in its ability to selectively eliminate a key driver of oncogenesis in WDR5-dependent cancers.

Figure 3: Downstream effects of this compound-mediated WDR5 degradation.

References

MS33: A Technical Guide to Synthesis, Purification, and Mechanism of Action as a WDR5 Degrader

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and mechanism of action of MS33, a potent and selective WD-repeat-containing protein 5 (WDR5) degrader. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to work with and understand this compound.

Introduction to this compound

This compound is a heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC) to induce the degradation of WDR5.[1][2] WDR5 is a scaffold protein that plays a critical role in the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL) histone methyltransferase complex, and is implicated in various cancers, such as acute myeloid leukemia (AML).[1][3] By recruiting WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of WDR5, offering a promising therapeutic strategy for WDR5-dependent malignancies.[1][4]

The design of this compound is based on conjugating a WDR5-binding moiety, derived from the well-characterized inhibitor OICR-9429, to a VHL E3 ligase ligand through a chemical linker.[1] This modular design allows for the specific and efficient degradation of the target protein. A closely related analog, MS33N, serves as a negative control; it contains a diastereoisomer of the VHL ligand that is incapable of binding to the VHL E3 ligase, thus preventing WDR5 degradation.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the WDR5-binding moiety, the VHL ligand with an appropriate linker attachment point, and the final conjugation of these two components. The general synthetic strategy is based on the modification of the OICR-9429 scaffold.[1][5][6]

Experimental Protocol: General Synthesis Route

The synthesis of this compound and similar WDR5 degraders has been reported in the scientific literature.[5][6] A generalized synthetic scheme is presented below, based on published methods. Specific reaction conditions, reagents, and yields can be found in the supplementary information of the cited publications.

Scheme 1: Synthesis of the WDR5-binding moiety with a linker attachment point.

This typically involves modifying the OICR-9429 structure to introduce a reactive group, such as an amine or a carboxylic acid, on the solvent-exposed morpholine ring, which is replaced with a piperazine group tethered with a short ethylamine group to serve as an exit vector for linker attachment.[1]

Scheme 2: Synthesis of the VHL ligand with a compatible linker.

The VHL ligand is synthesized with a linker that has a terminal functional group compatible with the reactive group on the WDR5-binding moiety for the final coupling reaction.

Scheme 3: Conjugation of the WDR5-binding moiety and the VHL ligand.

The final step involves the coupling of the two synthesized fragments to form the this compound molecule. This is typically achieved through standard amide bond formation or other robust coupling chemistries.

Detailed, step-by-step protocols and characterization data (¹H NMR, ¹³C NMR, and mass spectrometry) for each intermediate and the final product are essential for successful synthesis and can be found in the supporting information of the primary literature.[1][5][6]

Purification of this compound

The purification of the final this compound compound is critical to remove any unreacted starting materials, reagents, and byproducts, ensuring the high purity required for biological assays. Common purification techniques for organic compounds of this nature are employed.[7]

Experimental Protocol: Purification Strategy

-

Chromatography: The primary method for purifying this compound is typically reversed-phase high-performance liquid chromatography (HPLC). This technique separates compounds based on their hydrophobicity. A gradient of solvents, such as water and acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used to elute the compound from the column.

-

Crystallization: If the compound is a solid and a suitable solvent system can be found, recrystallization can be an effective method for achieving high purity.[6][7] This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

-

Characterization of Purity: The purity of the final compound should be assessed by analytical HPLC and confirmed by mass spectrometry to ensure the correct molecular weight.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the literature.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to WDR5 | 120 nM | [2] |

| Binding Affinity (Kd) to VCB * | 870 nM | [2] |

| Half-Maximal Degradation (DC50) | 260 ± 56 nM | [1] |

| Maximum Degradation (Dmax) | 71 ± 5% | [1] |

| **VCB complex: VHL, Elongin C, and Elongin B |

Mechanism of Action and Signaling Pathway

This compound functions as a PROTAC, hijacking the cell's natural protein disposal system to selectively eliminate WDR5.[1][3] The mechanism involves the formation of a ternary complex between WDR5, this compound, and the VHL E3 ubiquitin ligase.[1] This proximity induces the poly-ubiquitination of WDR5 by the E3 ligase, marking it for recognition and degradation by the 26S proteasome.[1] The degradation of WDR5 disrupts its oncogenic functions, leading to the suppression of cancer cell growth.[1][3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation.

Caption: Mechanism of action of this compound as a WDR5 degrader.

Caption: General experimental workflow for this compound evaluation.

References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Assessment of Novel Therapeutics for Multiple Sclerosis

Disclaimer: The specific compound "MS33" could not be definitively identified in publicly available scientific literature. It may be an internal designation for a novel compound not yet in the public domain. This guide, therefore, provides a comprehensive overview of the typical in vitro biological activities, experimental protocols, and signaling pathways assessed for a representative therapeutic candidate in the context of Multiple Sclerosis (MS), a chronic demyelinating disease of the central nervous system (CNS).[1] This document is intended for researchers, scientists, and drug development professionals.

Core In Vitro Models in Multiple Sclerosis Research

To investigate the pathophysiology of MS and assess the efficacy of new therapeutic agents, various in vitro models are employed. These models aim to replicate specific aspects of the disease, such as demyelination, neuroinflammation, and immune cell activation.

-

Primary Cell Cultures: These models use cells directly isolated from animal or human tissue and are considered to closely mimic their in vivo counterparts.[1] Common primary cultures in MS research include co-cultures of oligodendrocytes and neurons to study myelination, as well as cultures of microglia and astrocytes to investigate neuroinflammation.[2]

-

Induced Pluripotent Stem Cell (iPSC) Models: iPSCs derived from MS patients can be differentiated into various CNS cell types, including neurons and oligodendrocytes. These models are powerful tools for studying disease phenotypes and for drug screening, as they retain the genetic and epigenetic information of the patient.[1]

-

Organotypic Cultures: These are 3D culture systems, often using thin slices of brain tissue, that preserve the cellular composition and structure of the brain.[1] They provide a more complex and physiologically relevant environment to study the effects of therapeutic compounds compared to 2D cell cultures.

Quantitative Assessment of Biological Activity

The in vitro activity of a potential MS therapeutic is quantified through various assays. The data below is for a hypothetical compound, "Compound X," to illustrate typical data presentation.

| Assay | Cell Type/Model | Metric | Compound X Result | Description |

| Myelination Assay | Neuron-Oligodendrocyte Co-culture | EC50 | 150 nM | Concentration for 50% maximal promotion of myelination. |

| LPS-induced Neuroinflammation | Primary Microglia | IC50 (TNF-α release) | 75 nM | Concentration for 50% inhibition of TNF-α release. |

| IC50 (IL-6 release) | 90 nM | Concentration for 50% inhibition of IL-6 release. | ||

| T-Cell Proliferation Assay | Activated T-Lymphocytes | IC50 | 50 nM | Concentration for 50% inhibition of proliferation. |

| Cytokine Release Assay | Human PBMCs | IC50 (IL-17A release) | 65 nM | Concentration for 50% inhibition of IL-17A release. |

Key Signaling Pathways in Multiple Sclerosis

The pathology of MS involves complex signaling pathways that regulate inflammation, immune responses, and myelination. Understanding how a compound modulates these pathways is crucial.

A key pathway in neuroinflammation involves the activation of microglia, the resident immune cells of the CNS. Upon stimulation with pro-inflammatory signals like Lipopolysaccharide (LPS), microglia activate signaling cascades leading to the production of inflammatory cytokines such as TNF-α and IL-6. These cytokines contribute to demyelination and neuronal damage.

Detailed Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of a compound's in vitro activity.

Myelination Assay Protocol

This assay evaluates a compound's ability to promote the myelination of neurons by oligodendrocytes in a co-culture system.[1]

-

Cell Culture:

-

Plate primary neurons on a suitable substrate and allow them to mature for 7-10 days.

-

Isolate and purify oligodendrocyte precursor cells (OPCs).

-

Add the OPCs to the mature neuronal culture.

-

-

Compound Treatment:

-

After 24 hours of co-culture, treat the cells with varying concentrations of the test compound.

-

Include a positive control (e.g., a known myelination-promoting factor) and a vehicle control.

-

Incubate for 10-14 days to allow for oligodendrocyte differentiation and myelination.

-

-

Analysis:

-

Fix the cells and perform immunofluorescence staining for myelin basic protein (MBP), a key component of the myelin sheath, and a neuronal marker (e.g., neurofilament).

-

Capture images using fluorescence microscopy.

-

Quantify the extent of myelination by measuring the length of MBP-positive segments co-localized with neuronal axons.

-

Calculate the EC50 value from the dose-response curve.

-

LPS-Induced Neuroinflammation Assay Protocol

This assay assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from microglia stimulated with LPS.[1]

-

Cell Culture:

-

Isolate primary microglia from neonatal rodent brains and plate them in multi-well plates.

-

Allow the cells to adhere and become quiescent for 24-48 hours.

-

-

Compound Treatment:

-

Pre-treat the microglial cultures with various concentrations of the test compound for 1-2 hours.

-

-

Inflammatory Challenge:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours). Include an untreated control group.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.

-

-

Data Analysis:

-

Normalize cytokine levels to the vehicle-treated, LPS-stimulated control.

-

Generate a dose-response curve and calculate the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating a compound's effect on myelination.

References

The Discovery and Mechanism of MS33: A Targeted WDR5 Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MS33 is a synthetic, heterobifunctional small molecule designed as a selective degrader of WD-repeat-containing protein 5 (WDR5). As a Proteolysis Targeting Chimera (PROTAC), this compound operates by inducing the proximity of WDR5 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data related to this compound, offering valuable insights for researchers in oncology, epigenetics, and drug development.

Discovery and Origin of this compound

This compound was rationally designed and synthesized by a collaboration of researchers from the University of North Carolina at Chapel Hill and the Icahn School of Medicine at Mount Sinai[1]. The development of this compound was part of a broader effort to target WDR5, a scaffolding protein crucial for the assembly and function of multiple protein complexes, including the mixed-lineage leukemia (MLL)/SET1 histone methyltransferases, which are implicated in various cancers, particularly acute myeloid leukemia (AML)[1][2].

The design of this compound originated from the well-characterized WDR5 inhibitor, OICR-9429[1][3]. By analyzing the crystal structure of OICR-9429 in complex with WDR5, researchers identified the morpholine ring of the inhibitor as a solvent-exposed moiety suitable for modification without disrupting its binding to the WDR5 "WIN" site[1]. This position was selected as an attachment point for a chemical linker.

This compound is a heterobifunctional molecule, or PROTAC, comprising three key components:

-

A WDR5-binding moiety: Derived from the WDR5 inhibitor OICR-9429.

-

An E3 ligase ligand: Specifically, the VHL-1 ligand, which recruits the VHL E3 ubiquitin ligase complex.

-

A chemical linker: A relatively long polyethylene glycol (PEG) and alkyl chain that connects the WDR5 binder to the VHL ligand[1][4].

A crucial control molecule, MS33N, was also synthesized. MS33N is a close analog that contains a diastereoisomer of the VHL-1 ligand, rendering it incapable of binding to the VHL E3 ligase. This molecule serves as a negative control to demonstrate that the degradation activity of this compound is dependent on VHL engagement[1][5].

Mechanism of Action: Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate WDR5. The process involves several key steps:

-

Ternary Complex Formation: this compound simultaneously binds to WDR5 and the VHL E3 ligase, bringing them into close proximity to form a ternary complex (WDR5-MS33-VHL)[1][5]. The crystal structure of this complex has been solved (PDB ID: 7JTO), revealing the specific molecular interactions that stabilize this assembly[1][5].

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of WDR5.

-

Proteasomal Recognition and Degradation: The polyubiquitinated WDR5 is then recognized by the 26S proteasome, a large protein complex that degrades tagged proteins into smaller peptides, effectively eliminating WDR5 from the cell[1].

This degradation is highly specific and dependent on the components of the UPS. Experiments have shown that pretreatment of cells with proteasome inhibitors (like carfilzomib), neddylation inhibitors (MLN4924, which inactivate E3 ligases), or competing VHL ligands blocks this compound-mediated WDR5 degradation[1][5].

Signaling Pathway and Downstream Effects

The degradation of WDR5 has significant downstream consequences on cellular signaling and gene regulation. WDR5 is a core component of the MLL/KMT2A complex, which is responsible for histone H3 lysine 4 (H3K4) methylation, an epigenetic mark associated with active gene transcription[6][7]. By degrading WDR5, this compound leads to the disassociation of the MLL complex from chromatin, resulting in decreased H3K4 methylation at target gene loci and suppression of their transcription[7]. This mechanism is particularly relevant in MLL-rearranged leukemias, where the oncogenic activity of MLL fusion proteins is dependent on the MLL/KMT2A complex[1].

Visualizations

Figure 1: Mechanism of action for this compound-induced WDR5 degradation.

Figure 2: General experimental workflow for evaluating this compound activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from published studies.

Table 1: Degradation Efficiency of this compound in MV4;11 AML Cells

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| DC50 | 260 ± 56 nM | Half-maximal degradation concentration after 18 hours of treatment. | [1] |

| Dmax | 71 ± 5% | Maximum degradation observed. A slight hook effect was noted at higher concentrations. |[1] |

Table 2: Comparative Binding Affinities (Isothermal Titration Calorimetry)

| Compound | Binding Target | Dissociation Constant (Kd) | Reference |

|---|---|---|---|

| This compound | WDR5 | 120 ± 7 nM | [1] |

| This compound | VCB Complex* | 870 ± 76 nM | [1] |

| MS67 | WDR5 | 63 ± 10 nM | [1] |

| MS67 | VCB Complex* | 140 ± 7.2 nM | [1] |

*VCB Complex consists of VHL, Elongin C, and Elongin B.

Key Experimental Protocols

This section details the methodologies for experiments crucial to the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the modified OICR-9429 WDR5 binder, the linker, and the VHL-1 ligand, followed by their conjugation. Detailed synthetic schemes are provided in the supplementary materials of the primary publication by Yu et al. (2021)[1][5]. The general procedure involves:

-

Synthesis of the WDR5-binding moiety: Starting from commercially available reagents, the OICR-9429 analog is synthesized with a piperazine group to serve as the attachment point for the linker.

-

Synthesis of the Linker-VHL Ligand: The VHL-1 ligand is synthesized and then attached to the appropriate chemical linker.

-

Conjugation: The WDR5 binder is coupled with the Linker-VHL ligand fragment via an amide bond formation reaction to yield the final this compound product.

-

Purification: The final compound is purified using reverse-phase high-performance liquid chromatography (HPLC)[8].

Cell Culture and Compound Treatment

-

Cell Lines: Human AML cell lines, such as MV4;11, are commonly used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded at a specified density (e.g., 0.5 x 106 cells/mL) and treated with varying concentrations of this compound, MS33N (negative control), or OICR-9429 for a specified duration (e.g., 18 hours)[1].

Western Blotting for WDR5 Degradation

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody against WDR5. An antibody against a housekeeping protein (e.g., Tubulin or GAPDH) is used as a loading control.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The WDR5 protein level is normalized to the loading control[8].

Cell Viability Assays

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence values are normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the data to a dose-response curve using graphing software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC)

-

Purpose: To measure the binding affinity (Kd) of the degrader to its target proteins (WDR5 and the VCB complex).

-

Procedure: A solution of the compound (e.g., this compound) is titrated into a solution of the purified target protein in the sample cell of a microcalorimeter.

-

Data Analysis: The heat changes associated with the binding events are measured and used to determine the thermodynamic parameters of the interaction, including the Kd.

Conclusion and Future Directions

This compound represents a first-generation PROTAC degrader for WDR5, successfully demonstrating the feasibility of targeting this key epigenetic regulator for degradation. While subsequent research has led to the development of more potent degraders like MS67, the discovery of this compound was a critical proof-of-concept[1][8]. The structural and biochemical data obtained from studying this compound provided crucial insights that enabled the rational design of optimized molecules with improved degradation efficiency and anti-tumor activity[8]. The methodologies and findings associated with this compound continue to serve as a valuable reference for the ongoing development of targeted protein degraders in oncology and beyond.

References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Evaluation of WD-Repeat-Containing Protein 5 (WDR5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule WDR5 inhibitors down-regulate lncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Potent and Selective WDR5 Proteolysis Targeting Chimeras as Potential Therapeutics for Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Identity of MS33: A Multifaceted Designation in Scientific Research

The identifier "MS33" presents a complex and multifaceted profile within the scientific landscape, appearing in diverse research contexts ranging from virology and immunology to materials science. However, a singular, well-defined chemical entity universally recognized as "this compound" for the purposes of drug development remains elusive in publicly available scientific literature. This guide aims to navigate the various interpretations of "this compound" based on current research, highlighting the distinct areas where this designation appears.

M33: A Viral G Protein-Coupled Receptor

In the field of virology, "M33" refers to a G protein-coupled receptor (GPCR) encoded by the murine cytomegalovirus (MCMV). This protein is crucial for the virus's ability to replicate within its host, particularly in the salivary glands. Research indicates that M33 activates intracellular signaling cascades through multiple mechanisms.

One key pathway involves the activation of heterotrimeric G(q/11) proteins, which in turn stimulates phospholipase C-beta (PLC-β) and protein kinase C (PKC). This cascade leads to the activation of the transcription factor CREB.[1] Interestingly, M33 can also activate other signaling molecules, such as the p38α mitogen-activated protein kinase (MAPK) and the transcription factor NF-κB, through pathways that are independent of G(q/11) and PKC signaling.[1] The intricate signaling network initiated by the M33 receptor underscores its importance in MCMV pathogenesis and highlights it as a potential therapeutic target for antiviral strategies.

IL-33: A Cytokine Implicated in Multiple Sclerosis

In the context of neuroinflammation and autoimmune diseases, "IL-33" designates a cytokine, a type of signaling protein, that has been implicated in the pathogenesis of multiple sclerosis (MS). Studies have shown that both IL-33 and its receptor, ST2, are upregulated in the brain lesions of MS patients.[2] This increased expression is observed in various central nervous system (CNS) cells, including neurons, astrocytes, microglia, and oligodendrocytes.[2]

The IL-33/ST2 signaling pathway is thought to play a unique role within the CNS, potentially contributing to the inflammatory processes that lead to demyelination, a hallmark of MS.[2] Research suggests that IL-33 may directly inhibit the myelination process in the CNS, further implicating it as a key player in the progression of MS.[2]

"this compound" as a Sample or Compound Identifier

Beyond specific proteins, the term "this compound" also appears as an identifier for samples or compounds in various other scientific disciplines, without referring to a consistent chemical structure. For instance, in the realm of materials science and crystallography, "this compound" has been used as a designation in studies on the structure-property relationships of molecular crystals and the development of new metal-organic materials. Similarly, internal or archival coding systems in toxicological studies have utilized this identifier. It is crucial for researchers encountering this term to consider the specific context of the study to understand what "this compound" refers to in that particular instance.

Conclusion

While the designation "this compound" appears across several distinct and important areas of scientific inquiry, it does not correspond to a single, publicly defined chemical compound for which a comprehensive technical guide on its structure and properties can be compiled. The term most prominently refers to the murine cytomegalovirus G protein-coupled receptor M33 and the cytokine Interleukin-33, both of which are proteins with complex biological roles. In other fields, "this compound" serves as a non-standardized identifier. Therefore, researchers and drug development professionals are advised to carefully consider the specific scientific context when encountering the term "this compound" to avoid ambiguity and ensure accurate interpretation of the available data. Further clarification from the original source of the query would be necessary to provide a detailed analysis of a specific small molecule compound if "this compound" is being used as an internal or novel codename.

References

- 1. Activation of intracellular signaling pathways by the murine cytomegalovirus G protein-coupled receptor M33 occurs via PLC-{beta}/PKC-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of MS33: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available data regarding preliminary toxicity studies, preclinical safety evaluations, or the specific mechanism of action for a compound designated "MS33" is not available. The following guide provides a structured framework and illustrative examples based on common practices in preclinical toxicology and information related to similar biological molecules, intended to serve as a template for when such data becomes accessible.

Quantitative Toxicity Data Summary

Comprehensive toxicological assessment of a novel compound is critical for its development. The following tables are presented as a template to summarize quantitative data from preliminary toxicity studies of this compound.

Table 1: Acute Oral Toxicity of this compound in Rodent Models

| Species/Strain | Sex | Dose (mg/kg) | No. of Animals | Mortality | Clinical Observations |

| Sprague-Dawley Rat | Male | 500 | 5 | 0/5 | No adverse effects observed |

| 1000 | 5 | 0/5 | Lethargy within 2 hours, resolved by 24 hours | ||

| 2000 | 5 | 1/5 | Lethargy, piloerection; mortality at 48 hours | ||

| Female | 500 | 5 | 0/5 | No adverse effects observed | |

| 1000 | 5 | 0/5 | No adverse effects observed | ||

| 2000 | 5 | 0/5 | Lethargy within 4 hours, resolved by 48 hours | ||

| CD-1 Mouse | Male | 500 | 5 | 0/5 | No adverse effects observed |

| 1000 | 5 | 0/5 | No adverse effects observed | ||

| 2000 | 5 | 2/5 | Lethargy, ataxia; mortality between 24-48 hours | ||

| Female | 500 | 5 | 0/5 | No adverse effects observed | |

| 1000 | 5 | 0/5 | No adverse effects observed | ||

| 2000 | 5 | 1/5 | Lethargy; mortality at 72 hours |

Table 2: Repeated Dose Toxicity of this compound (28-Day Study in Rats)

| Parameter | Control (Vehicle) | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |

| Body Weight Change (g) | ||||

| Male | +120 ± 10.5 | +115 ± 9.8 | +95 ± 12.1 | +70 ± 15.3** |

| Female | +80 ± 8.2 | +78 ± 7.5 | +70 ± 9.1 | +55 ± 10.2 |

| Hematology | ||||

| WBC (10^3/µL) - Male | 8.5 ± 1.2 | 8.3 ± 1.1 | 7.9 ± 1.4 | 6.5 ± 1.0 |

| ALT (U/L) - Male | 45 ± 5.1 | 48 ± 6.2 | 65 ± 8.9 | 98 ± 12.5 |

| Organ Weights (g) | ||||

| Liver - Male | 12.3 ± 1.5 | 12.5 ± 1.3 | 14.8 ± 1.9* | 16.2 ± 2.1 |

| Spleen - Female | 0.8 ± 0.1 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 |

| p < 0.05, *p < 0.01 compared to control group. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings.

Acute Oral Toxicity Study

-

Test System: Sprague-Dawley rats (8-10 weeks old) and CD-1 mice (6-8 weeks old), sourced from a certified vendor.

-

Housing: Animals were housed in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: A minimum of 7 days of acclimatization before the commencement of the study.

-

Dose Administration: this compound was suspended in a vehicle of 0.5% carboxymethyl cellulose. A single oral gavage dose was administered to the animals. A control group received the vehicle alone.

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes continuously for the first 4 hours post-dosing and then twice daily for 14 days. Body weights were recorded on days 0, 7, and 14.

-

Necropsy: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

In Vitro Cytotoxicity Assay

-

Cell Line: Human hepatoma cell line (HepG2).

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure: Cells were seeded in 96-well plates and allowed to attach overnight. This compound, dissolved in DMSO and then diluted in culture medium, was added at various concentrations. The final DMSO concentration was kept below 0.1%.

-

Viability Assessment: After 24 hours of incubation with this compound, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.

-

Data Analysis: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

While the specific signaling pathway of this compound is unknown, the following diagram illustrates the known signaling of the murine cytomegalovirus G protein-coupled receptor M33, which was identified during preliminary literature searches and serves as an example of a relevant biological pathway.[1]

Caption: Signaling pathways of the M33 G protein-coupled receptor.

The following diagram illustrates a general experimental workflow for preclinical toxicity assessment.

Caption: General workflow for preclinical toxicity evaluation.

References

In Silico Modeling of Interleukin-33 Binding in Multiple Sclerosis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in silico modeling of Interleukin-33 (IL-33) binding, with a focus on its implications in Multiple Sclerosis (MS). IL-33, a member of the IL-1 cytokine family, has been identified as a key player in the pathogenesis of MS, an autoimmune disease characterized by chronic inflammation and demyelination in the central nervous system (CNS).[1] Understanding the molecular interactions of IL-33 with its receptors is crucial for the development of novel therapeutic strategies.

Introduction to IL-33 and its Role in Multiple Sclerosis

Interleukin-33 is a dual-function protein that can act as a traditional cytokine by binding to its receptor complex on the cell surface, or as an intracellular nuclear factor. The primary receptor for IL-33 is ST2 (also known as IL1RL1), which forms a heterodimeric complex with the IL-1 Receptor Accessory Protein (IL-1RAcP) to initiate downstream signaling.[2][3][4][5]

In the context of Multiple Sclerosis, studies have shown that the expression of both IL-33 and its receptor ST2 is elevated in the brain lesions of MS patients.[1] The IL-33/ST2 signaling pathway is thought to contribute to the neuroinflammatory environment in MS by modulating the activity of various immune cells.[1][6] Interestingly, some studies suggest that IL-33 may have a dual role, potentially contributing to both pro-inflammatory and anti-inflammatory responses depending on the context.[1] One study has suggested that IL-33 may inhibit CNS myelination, highlighting its potential role in MS pathology.[1]

The IL-33 Signaling Pathway

The binding of IL-33 to the ST2/IL-1RAcP receptor complex triggers a downstream signaling cascade that is crucial for its biological effects. This signaling pathway involves the recruitment of adaptor proteins and the activation of various kinases, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.

The key steps in the IL-33 signaling pathway are as follows:

-

Ligand Binding: IL-33 binds to the extracellular domain of the ST2 receptor.

-

Receptor Heterodimerization: The IL-33/ST2 complex recruits the co-receptor IL-1RAcP to form a stable ternary signaling complex.[2][5]

-

Recruitment of Adaptor Proteins: The intracellular Toll-interleukin 1 receptor (TIR) domains of ST2 and IL-1RAcP associate, leading to the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[4]

-

Activation of Kinases: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.[4]

-

Activation of TRAF6: Activated IRAKs then interact with and activate TNF receptor-associated factor 6 (TRAF6).[4]

-

Activation of Downstream Pathways: TRAF6 can then activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and the nuclear factor-kappa B (NF-κB) pathways.[4]

-

Gene Transcription: Activation of these pathways leads to the translocation of transcription factors like AP-1 and NF-κB into the nucleus, where they induce the transcription of target genes, including those encoding other cytokines and chemokines.

Diagram: IL-33 Signaling Pathway

Caption: A simplified diagram of the IL-33 signaling cascade.

In Silico Modeling of IL-33 Binding

In silico modeling provides a powerful set of tools to investigate the binding of IL-33 to its receptors at a molecular level. These computational approaches can predict binding affinities, identify key interacting residues, and guide the design of potential inhibitors.

A typical workflow for the in silico modeling of IL-33 binding involves several key steps:

-

Homology Modeling: If the 3D structure of the protein of interest is not available, a homology model can be built using the amino acid sequence and a known structure of a related protein as a template.

-

Molecular Docking: This technique predicts the preferred orientation of one molecule (ligand) when bound to another (receptor) to form a stable complex. For IL-33, this could involve docking IL-33 to the ST2 receptor or docking small molecule inhibitors to the IL-33/ST2 binding interface.[3][7][8]

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules in the complex over time. This provides insights into the stability of the predicted binding pose, the flexibility of the proteins, and the energetic contributions of individual residues to the binding.[3][7][8]

-

Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.[8]

Diagram: In Silico Modeling Workflow for Protein-Protein Interaction

References

- 1. Role of IL-33 and ST2 signalling pathway in multiple sclerosis: expression by oligodendrocytes and inhibition of myelination in central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of interleukin-33 and its interaction with the ST2 and IL-1RAcP receptors – insight into the arrangement of heterotrimeric interleukin-1 signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The IL-33/ST2 pathway: therapeutic target and novel biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of IL-33 and its interaction with the ST2 and IL-1RAcP receptors--insight into heterotrimeric IL-1 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of small molecular inhibitors for interleukin-33/ST2 protein–protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-based discovery of interleukin-33 inhibitors: a pharmacophore modelling, molecular docking, and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of small molecular inhibitors for interleukin-33/ST2 protein-protein interaction: a virtual screening, molecular dynamics simulations and binding free energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MS33, a WDR5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS33 is a pioneering heterobifunctional degrader targeting WD-repeat domain 5 (WDR5), a protein implicated in the pathogenesis of various cancers, including those with mixed-lineage leukemia (MLL) rearrangements. Developed at the University of North Carolina at Chapel Hill, this compound serves as a crucial chemical probe for understanding the therapeutic potential of WDR5 degradation. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound and its more advanced successors. It is designed to offer researchers and drug development professionals a detailed understanding of this compound's mechanism of action, cellular effects, and the methodologies used in its preclinical evaluation.

Introduction

WD-repeat domain 5 (WDR5) is a scaffold protein that plays a critical role in the assembly and function of multiple protein complexes, most notably the MLL histone methyltransferase complex.[1] By interacting with MLL1, WDR5 is essential for the methylation of histone H3 at lysine 4 (H3K4me), a key epigenetic mark associated with active gene transcription.[1] Dysregulation of the WDR5-MLL interaction is a hallmark of MLL-rearranged leukemias.[1] Furthermore, WDR5 has been shown to be a critical co-factor for the oncogenic transcription factor c-MYC.[1] Given its central role in oncogenesis, WDR5 has emerged as a promising therapeutic target.

This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of WDR5.[1] As an early lead compound, it has paved the way for the development of more potent and pharmacologically optimized WDR5 degraders. This document summarizes the key findings related to this compound's pharmacodynamics and the available pharmacokinetic data for its successor compounds.

Chemical Structure

This compound is a heterobifunctional molecule composed of a ligand that binds to WDR5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A closely related analog, MS33N, serves as a negative control; it contains a diastereoisomer of the VHL ligand that is incapable of binding to the VHL E3 ligase.[1]

Figure 1: Chemical Structures of this compound and MS33N

| Compound | Chemical Structure |

| This compound |

|

| MS33N | A diastereoisomer of this compound's VHL ligand, rendering it unable to bind to the VHL E3 ligase.[1] (Specific structure not publicly available) |

Pharmacodynamics

The pharmacodynamics of this compound are centered on its ability to induce the selective degradation of WDR5, thereby inhibiting its downstream oncogenic functions.

Mechanism of Action

This compound functions as a PROTAC, inducing the ubiquitination and subsequent proteasomal degradation of WDR5.[1] The proposed mechanism involves the formation of a ternary complex between WDR5, this compound, and the VHL E3 ligase complex.[1] This proximity induces the transfer of ubiquitin to WDR5, marking it for degradation by the 26S proteasome.

Caption: Mechanism of action of this compound.

In Vitro Potency and Efficacy

The ability of this compound to induce WDR5 degradation has been quantified in acute myeloid leukemia (AML) cell lines.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Cell Line | Value | Reference |

| DC50 (Half-maximal degradation concentration) | MV4;11 | 260 nM | [2] |

| Dmax (Maximum degradation) | MV4;11 | 71% | [2] |

Studies have shown that this compound induces WDR5 degradation in a concentration- and time-dependent manner.[1] The degradation is dependent on the presence of WDR5, the VHL E3 ligase, and a functional proteasome.[1] Pre-treatment of cells with a WDR5 inhibitor (OICR-9429), a proteasome inhibitor (carfilzomib), or a neddylation inhibitor (MLN4924) effectively blocks this compound-mediated WDR5 degradation.[1]

Pharmacokinetics

As an early lead compound, extensive in vivo pharmacokinetic studies for this compound have not been published. However, pharmacokinetic data for the more advanced, structurally related WDR5 degraders, MS67 and MS40, provide valuable insights into the potential in vivo disposition of this class of molecules.

Table 2: In Vivo Pharmacokinetic Parameters of MS67 and MS40 in Mice

| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUClast (h*ng/mL) | Reference |

| MS67 | 10 mg/kg, i.p. | 1850 | 0.5 | 4530 | (Data from successor compound) |

| MS40 | 10 mg/kg, i.p. | 1370 | 0.25 | 1630 | [3] |

-

Cmax : Maximum plasma concentration

-

Tmax : Time to reach maximum plasma concentration

-

AUClast : Area under the plasma concentration-time curve from time zero to the last measurable concentration

-

i.p. : Intraperitoneal

It is important to note that these data are for successor compounds and may not directly reflect the pharmacokinetic profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

Cell Culture

The human acute myeloid leukemia cell line, MV4;11, was a key model system for evaluating this compound.

-

Cell Line: MV4-11 (ATCC CRL-9591)

-

Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4][5]

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[5]

-

Subculturing: Cells are maintained in suspension and subcultured by splitting the culture and adding fresh medium to maintain a cell density between 1 x 105 and 1 x 106 viable cells/mL.[5]

Caption: Workflow for MV4;11 cell culture.

Immunoblotting for WDR5 Degradation

Immunoblotting is the primary method used to quantify the degradation of WDR5 following treatment with this compound.

-

Cell Treatment: MV4;11 cells are seeded and treated with varying concentrations of this compound, MS33N, or vehicle control for a specified duration (e.g., 18 hours).

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for WDR5. A loading control antibody (e.g., tubulin or vinculin) is also used.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

Caption: Immunoblotting experimental workflow.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinities of this compound to WDR5 and the VHL complex.

-

Sample Preparation: Recombinant WDR5 and VCB (VHL-ElonginC-ElonginB) complex are purified. Both the protein and the compound (this compound) are dialyzed against the same buffer to minimize buffer mismatch effects.

-

ITC Experiment: The ITC instrument is set up with one binding partner in the sample cell and the other in the titration syringe. A series of small injections of the titrant into the sample cell are performed.

-

Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Caption: Isothermal Titration Calorimetry workflow.

Conclusion

This compound is a foundational WDR5-targeting PROTAC that has been instrumental in validating WDR5 as a degradable target for cancer therapy. While comprehensive pharmacokinetic data for this compound itself are not publicly available, the detailed pharmacodynamic characterization and the data from its more advanced successors provide a strong basis for the continued development of WDR5 degraders. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biology of WDR5 and to develop novel therapeutics targeting this critical oncoprotein. Future work will likely focus on optimizing the pharmacokinetic properties of WDR5 degraders to achieve better in vivo efficacy and safety profiles.

References

- 1. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a dual WDR5 and Ikaros PROTAC degrader as an anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ubigene.us [ubigene.us]

- 5. elabscience.com [elabscience.com]

Methodological & Application

Application Notes and Protocols for the use of MS33, a Dual LSD1/HDAC6 Inhibitor, in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS33 is a potent and selective dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). This dual-targeting approach offers a promising strategy in cancer therapy by simultaneously modulating epigenetic regulation and protein quality control pathways. LSD1, a histone demethylase, is crucial for maintaining cellular identity and is often overexpressed in various cancers.[1] Its inhibition leads to an increase in histone H3 lysine 4 dimethylation (H3K4me2), reactivating tumor suppressor genes. HDAC6, a cytoplasmic deacetylase, targets non-histone proteins such as α-tubulin, playing a key role in cell motility, protein trafficking, and degradation. Inhibition of HDAC6 results in the hyperacetylation of α-tubulin, disrupting these processes and inducing cell stress. The combined inhibition of LSD1 and HDAC6 has been shown to be more effective in inhibiting tumor growth than targeting either enzyme alone.[2][3]

These application notes provide detailed protocols for utilizing this compound in various cell culture assays to characterize its anti-cancer effects.

Mechanism of Action

This compound simultaneously inhibits the enzymatic activity of LSD1 and HDAC6. In the nucleus, LSD1 inhibition leads to increased levels of H3K4me2, altering gene expression. In the cytoplasm, HDAC6 inhibition results in the accumulation of acetylated α-tubulin, affecting microtubule dynamics.

Figure 1. Mechanism of action of this compound as a dual LSD1/HDAC6 inhibitor.

Data Presentation

Table 1: In Vitro Enzymatic Inhibition of Representative Dual LSD1/HDAC6 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| JBI-097 | LSD1 | 6 | [4][5] |

| HDAC6 | 48 | [4][5] | |

| HDAC8 | 71 | [4] | |

| JBI-802 | LSD1 | ~50 | [1] |

| HDAC6 | ~10 | [1] | |

| iDual | LSD1 | 540 | [6] |

| HDAC6 | 110 | [6] | |

| HDAC8 | 290 | [6] |

Table 2: Anti-proliferative Activity (EC50/IC50) of Representative Dual LSD1/HDAC6 Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Compound | EC50/IC50 (µM) | Incubation Time | Reference |

| MM.1S | Multiple Myeloma | JBI-097 | 0.002 | 6 days | [7][8] |

| MV-4-11 | Acute Myeloid Leukemia | JBI-097 | 0.002 | 6 days | [7] |

| HEL 92.1.7 | Erythroleukemia | JBI-097 | 0.049 | 6 days | [8] |

| THP-1 | Acute Myeloid Leukemia | JBI-097 | 0.220 | 6 days | [7] |

| CML-T1 | Chronic Myeloid Leukemia | JBI-802 | 0.01 - 0.4 | Not Specified | [9] |

| Daudi | Burkitt's Lymphoma | JBI-802 | 0.01 - 0.4 | Not Specified | [9] |

| THP-1 | Acute Myeloid Leukemia | iDual | ~4 | Not Specified | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Figure 2. Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is used to detect changes in the levels of acetylated α-tubulin and H3K4me2, the direct targets of HDAC6 and LSD1, respectively, as well as other downstream effector proteins.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-H3K4me2, anti-α-tubulin, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A robust increase of approximately 10-fold in acetylated α-tubulin can be expected.[6]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total histone H3).

Immunofluorescence Staining

This protocol allows for the visualization of the subcellular localization and changes in the expression of target proteins, such as acetylated α-tubulin.

Materials:

-

Cancer cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., anti-acetylated-α-tubulin)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound as desired.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (and DAPI) for 1 hour at room temperature, protected from light.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Figure 3. Workflow for cell cycle analysis using flow cytometry.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of the dual LSD1/HDAC6 inhibitor, this compound. These assays will enable researchers to elucidate its mechanism of action, determine its potency in various cancer cell lines, and assess its effects on key cellular processes such as proliferation, apoptosis, and cell cycle progression. The quantitative data and detailed methodologies presented herein will support the advancement of dual-target inhibitors in cancer drug discovery and development.

References

- 1. ashpublications.org [ashpublications.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel dual LSD1/HDAC6 inhibitor for the treatment of cancer | PLOS One [journals.plos.org]

- 9. tandfonline.com [tandfonline.com]

Preparation of Stock Solutions for MS33, a WDR5 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of MS33, a potent and selective WD repeat-containing protein 5 (WDR5) degrader. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results in research and drug development settings.

Compound Information

This compound is a heterobifunctional molecule that induces the degradation of WDR5, a protein implicated in the pathogenesis of various cancers, including acute myeloid leukemia.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to WDR5, leading to its ubiquitination and subsequent proteasomal degradation.[1][2]

Quantitative Data Summary

For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source |

| Chemical Name | N-(5'-((2-(((S)-1-((2S,4R)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethyl)carbamoyl)-2'-fluoro-4-((3S,5R)-3-methyl-5-(morpholinomethyl)piperazin-1-yl)-[1,1'-biphenyl]-3-yl)-6-(trifluoromethyl)picolinamide | PubChem |

| Molecular Weight | 1184.4 g/mol | MedchemExpress[1] |

| CAS Number | 2407449-11-8 | MedchemExpress[3] |

| Appearance | Solid powder | General knowledge |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | Inferred from similar compounds[4] |

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing a stock solution of this compound. It is imperative to use high-purity solvents and calibrated equipment to ensure the accuracy of the final concentration.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.

Procedure:

-

Equilibrate this compound: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.1844 mg of this compound.

-

Calculation:Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g)

-

Mass (mg) = 0.001 L x 0.010 mol/L x 1184.4 g/mol x 1000 mg/g = 11.844 mg (This is for 1mL, for smaller volumes, adjust accordingly. It is often more practical to make a larger volume for accuracy in weighing). Let's assume we will prepare 100 µL for initial experiments: 0.0001 L x 0.010 mol/L x 1184.4 g/mol x 1000 mg/g = 1.1844 mg.

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For 1.1844 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.

-

Dissolution: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed, light-protected tubes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Mechanism of Action of this compound

Caption: Mechanism of this compound-induced WDR5 degradation.

Experimental Workflow for this compound Stock Solution Preparation

References

Application Notes and Protocols for Interleukin-33 (IL-33) Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a pivotal role in modulating immune responses. It functions as an "alarmin," a danger signal released from damaged or necrotic cells, to alert the immune system. IL-33 is critically involved in the pathogenesis of various inflammatory and autoimmune diseases, particularly those with a type 2 immune response, such as asthma and allergic inflammation. Its administration in animal models is a key methodology for studying disease mechanisms and for the preclinical evaluation of novel therapeutics targeting the IL-33 pathway. These application notes provide a comprehensive overview of the in vivo administration of recombinant IL-33 in mouse models, including detailed protocols and expected outcomes.

Recombinant Murine IL-33 Properties

Commercially available recombinant murine IL-33 is typically produced in E. coli. It is important to review the manufacturer's specifications for each lot, as properties may vary.

| Property | Typical Specification | Source(s) |

| Molecular Weight | ~18 kDa | [1][2] |

| Purity | >95% as determined by SDS-PAGE | [1] |

| Endotoxin Level | <1.0 EU/µg | [1] |

| Biological Activity (ED₅₀) | ≤ 0.3 - 2 ng/mL (determined by dose-dependent proliferation of murine D10S cells) | [1][2][3] |

IL-33 Signaling Pathway

IL-33 exerts its effects by binding to a heterodimeric receptor complex composed of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP). This interaction initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of key transcription factors like NF-κB and the production of various inflammatory mediators.

In Vivo Administration Data

The administration of recombinant IL-33 in mice has been performed using various routes and dosing schedules depending on the experimental model. Below is a summary of published data. Note that specific pharmacokinetic parameters such as half-life, Cmax, and AUC are not widely reported in the literature.

| Animal Model | Mouse Strain | Administration Route | Dose | Dosing Schedule | Key Outcomes | Reference(s) |

| Allergic Airway Inflammation | BALB/c | Intranasal (i.n.) | 1 µ g/mouse | Daily for 4-5 days | Airway hyperresponsiveness, eosinophil & macrophage infiltration, mucus production, increased IL-5 & IL-13 | [4][5] |

| Allergic Airway Inflammation | Humanized IL-3/GM Tg | Intratracheal (i.t.) | Not specified | 3 consecutive days | Leukocyte infiltration (T cells, mast cells), increased IL-13 | [6] |

| Peritonitis | C57BL/6 | Intraperitoneal (i.p.) | 0.1 - 1 µ g/mouse | Single injection | Neutrophil infiltration into the peritoneum | [7] |

| Systemic Inflammation | C57BL/6J | Intraperitoneal (i.p.) | 100 ng/mouse | Daily for 5 days | Eosinophil infiltration in peritoneal cavity, splenomegaly | [8] |